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Compound of Interest

Compound Name: GET73

Cat. No.: B3031220 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing GET73 in preclinical studies aimed at

reducing alcohol intake. The information is presented in a question-and-answer format to

directly address potential issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is GET73 and what is its primary mechanism of action?

A1: GET73, or N-[4-(trifluoromethyl)benzyl]-4-methoxybutyramide, is a novel investigational

compound that functions as a negative allosteric modulator (NAM) of the metabotropic

glutamate receptor subtype 5 (mGluR5).[1] As a NAM, GET73 binds to a site on the mGluR5

receptor distinct from the glutamate binding site, which in turn modulates the receptor's

response to glutamate.[1] This modulation of the glutamatergic system is believed to be the

primary mechanism through which GET73 exerts its effects on reducing alcohol consumption

and related behaviors.[1][2]

Q2: What is the evidence supporting GET73's efficacy in reducing alcohol intake?

A2: Preclinical studies, particularly in selectively bred Sardinian alcohol-preferring (sP) rats,

have demonstrated that GET73 can significantly reduce voluntary alcohol intake.[1][3]

Furthermore, GET73 has been shown to suppress the "alcohol deprivation effect," which is an

animal model of relapse-like drinking behavior.[2][3] In addition to its effects on alcohol
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consumption, GET73 has also exhibited anxiolytic (anti-anxiety) properties in preclinical

models.[3][4]

Q3: What is the safety and tolerability profile of GET73 in humans?

A3: Phase I clinical trials in healthy male volunteers have shown that single ascending doses

(up to 600 mg) and multiple ascending doses (up to 450 mg twice daily) of GET73 are safe and

well-tolerated. Studies involving the co-administration of GET73 (300 mg) with alcohol in

healthy volunteers also demonstrated good tolerability with no significant adverse events.[1][5]

However, in a study with non-treatment-seeking individuals with alcohol dependence, GET73
did not significantly affect alcohol cue-induced craving or self-administration in a laboratory

setting.

Troubleshooting Guide
Issue 1: Inconsistent or no significant reduction in alcohol intake observed after GET73
administration.

Possible Cause 1: Incorrect Dosage. The effective dose range for GET73 in reducing alcohol

intake in sP rats is typically between 5 and 50 mg/kg (intragastrically or intraperitoneally).[3]

[4] Doses outside this range may be ineffective or produce confounding effects.

Solution 1: Ensure that the dose of GET73 is within the established effective range. A dose-

response study is recommended to determine the optimal dose for the specific animal model

and experimental conditions.

Possible Cause 2: Suboptimal Administration Route or Timing. The pharmacokinetic profile

of GET73 indicates that peak plasma concentrations are reached approximately 30 minutes

after oral or intraperitoneal administration.[6]

Solution 2: Administer GET73 30 minutes prior to the alcohol access period to ensure that

the drug is at its peak concentration when the animals begin drinking.

Possible Cause 3: Animal Strain and Individual Variability. The response to GET73 can vary

between different rat strains. Sardinian alcohol-preferring (sP) rats are a well-validated model

for studying the effects of GET73 on alcohol consumption.[1]
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Solution 3: Whenever possible, use sP rats for these studies. If using other strains, be aware

of potential differences in sensitivity to both alcohol and GET73. Baseline alcohol

consumption levels should be stable before initiating treatment.

Issue 2: Sedative effects of GET73 interfering with drinking behavior.

Possible Cause: High doses of GET73 may induce sedation, which can non-specifically

reduce fluid intake. A study in rats showed that a 100 mg/kg dose of GET73, but not 30

mg/kg, reduced spontaneous locomotor activity.[1][5]

Solution: Use the lowest effective dose of GET73 that reduces alcohol intake without causing

significant sedation. It is crucial to conduct control experiments to assess the effect of GET73
on locomotor activity and general behavior at the doses being tested for alcohol

consumption.

Issue 3: Stability and solubility of GET73 in the vehicle.

Possible Cause: Improper preparation of the GET73 solution can lead to inaccurate dosing.

Solution: The vehicle used for administration should be appropriate for the route of

administration and ensure the complete dissolution and stability of GET73. For oral

administration, GET73 can be suspended in a vehicle such as carboxymethyl cellulose. It is

important to ensure the suspension is homogenous before each administration. The stability

of the compound in the chosen vehicle over the experimental period should be confirmed.

Data Presentation
Table 1: Dose-Dependent Effect of Acute GET73 Administration on Alcohol Intake in Sardinian

Alcohol-Preferring (sP) Rats
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GET73 Dose
(mg/kg, i.g.)

Time Interval Post-
Administration

Mean Reduction in
Alcohol Intake (%)
vs. Vehicle

Statistical
Significance (p-
value)

10 0-60 min ~45% < 0.0005

25 0-60 min ~50% < 0.0005

50 0-60 min ~50% < 0.0005

10 0-120 min ~40% < 0.001

25 0-120 min ~45% < 0.001

50 0-120 min ~45% < 0.001

10 0-180 min ~35% < 0.01

25 0-180 min ~40% < 0.01

50 0-180 min ~40% < 0.01

Data compiled from figures and text in Loche et al., 2013.[6] The reduction in alcohol intake

tended to be dose-independent within the 10-50 mg/kg range.[6]

Experimental Protocols
1. Two-Bottle Choice Voluntary Alcohol Intake Paradigm

Objective: To assess the effect of GET73 on voluntary alcohol consumption.

Animals: Adult male Sardinian alcohol-preferring (sP) rats.

Housing: Rats are individually housed with ad libitum access to food and water.

Procedure:

Habituation: For at least two weeks, provide rats with continuous access to two bottles:

one containing 10% (v/v) ethanol and the other containing water.
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Baseline: Measure daily fluid intake from both bottles for at least one week to establish a

stable baseline of alcohol consumption. The position of the bottles should be alternated

daily to avoid place preference.

Treatment: Administer GET73 (e.g., 0, 10, 25, 50 mg/kg, i.g.) 30 minutes before the dark

cycle begins (when rats are most active).

Data Collection: Measure alcohol and water intake at various time points (e.g., 1, 2, 3, and

24 hours) post-administration.

Analysis: Calculate alcohol intake (g/kg body weight) and preference (alcohol intake / total

fluid intake).

2. Alcohol Deprivation Effect (Relapse Model)

Objective: To evaluate the effect of GET73 on relapse-like drinking behavior.

Procedure:

Establish Baseline: Follow the procedure for the two-bottle choice paradigm to establish

stable alcohol intake.

Deprivation: After establishing a stable baseline, remove the alcohol bottle for 14

consecutive days, leaving only water available.

Treatment: On day 14 of deprivation, administer GET73 (e.g., 0, 5, 10, 25, 50 mg/kg, i.g.)

30 minutes before reintroducing the alcohol bottle.

Data Collection: Measure alcohol intake during the first hour of re-access, as the

deprivation effect is most pronounced during this period.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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